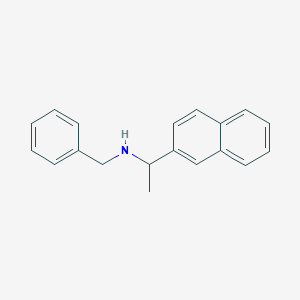

N-benzyl-1-naphthalen-2-ylethanamine

Description

Properties

IUPAC Name |

N-benzyl-1-naphthalen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N/c1-15(20-14-16-7-3-2-4-8-16)18-12-11-17-9-5-6-10-19(17)13-18/h2-13,15,20H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEGSDYZJIGUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373455 | |

| Record name | N-benzyl-1-naphthalen-2-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143063-66-5 | |

| Record name | N-benzyl-1-naphthalen-2-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-naphthalen-2-ylethanamine typically involves the reaction of 1-naphthylacetonitrile with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-naphthalen-2-ylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Naphthyl ketones or aldehydes.

Reduction: Amine derivatives.

Substitution: Various substituted naphthyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

N-benzyl-1-naphthalen-2-ylethanamine serves as a valuable reagent in organic synthesis. Its applications include:

- Chiral Derivatization : Used in gas chromatography to analyze enantiomers.

- Synthesis of β-Amino Acids : Acts as an intermediate in the preparation of biologically relevant compounds.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | KMnO4 | Naphthyl ketones |

| Reduction | LiAlH4 | Naphthyl alcohols |

| Substitution | Alkyl halides | Various substituted derivatives |

Biology

In biological research, this compound has shown potential in studying enzyme kinetics and protein interactions. Notably:

- Enzyme Inhibition : It inhibits monoamine oxidase and cytochrome P450 enzymes, impacting metabolic pathways.

A study demonstrated that derivatives of this compound exhibited antifungal activity against pathogens such as Cryptococcus neoformans and Trichophyton mentagrophytes, with certain compounds showing MIC50 values comparable to established antifungal agents like Butenafine .

Medicine

This compound is utilized in medicinal chemistry for:

- Pharmaceutical Synthesis : It serves as an intermediate for drugs like cinacalcet hydrochloride, which treats hyperparathyroidism.

Case Study: Antifungal Activity

A series of chiral N-benzyl-N-methyl derivatives were synthesized and tested for antifungal activity. The results indicated that specific structural modifications significantly enhanced potency against fungal strains .

Industrial Applications

In industrial settings, this compound is employed as:

- Catalyst in Polymer Synthesis : Facilitating reactions that lead to the formation of complex polymers.

- Reagent in Chemical Processes : Used across various industrial chemical applications due to its reactivity and stability.

Mechanism of Action

The mechanism by which N-benzyl-1-naphthalen-2-ylethanamine exerts its effects depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-1-naphthalen-1-ylethanamine

- N-benzyl-2-naphthalen-1-ylethanamine

- N-benzyl-1-naphthalen-3-ylethanamine

Uniqueness

N-benzyl-1-naphthalen-2-ylethanamine is unique due to its specific structural configuration, which can influence its reactivity and interaction with other molecules. The position of the benzyl group and the naphthalene ring can lead to different chemical and biological properties compared to its isomers.

Biological Activity

N-benzyl-1-naphthalen-2-ylethanamine, a compound characterized by its naphthalene moiety and benzyl group, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound has the molecular formula and a molecular weight of approximately 270.37 g/mol. It is often studied in both its free base form and as a hydrochloride salt to enhance solubility in biological assays.

The biological activity of this compound primarily stems from its interactions with various enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO) and cytochrome P450 enzymes, affecting metabolic pathways crucial for neurotransmitter degradation and drug metabolism .

- Receptor Modulation : It interacts with adrenergic receptors (α1A and α2A), histamine receptors (H1), and serotonin receptors (5-HT1A, 5-HT2A), which may contribute to its psychoactive effects .

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. A study focusing on chiral derivatives found that certain compounds showed MIC50 values comparable to established antifungals against Cryptococcus neoformans and dermatophytes like Trichophyton mentagrophytes and Trichophyton rubrum:

| Compound | MIC50 (µg/mL) | Target Organism |

|---|---|---|

| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | 0.06 | C. neoformans |

| Para-benzyloxy substituted derivative | 0.125 | T. mentagrophytes |

These findings suggest that structural modifications can enhance antifungal potency .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects, particularly regarding its potential as an antidepressant or anxiolytic agent. Its ability to inhibit MAO-B suggests it may elevate levels of neurotransmitters such as serotonin and dopamine, contributing to mood enhancement.

Case Studies

- In Vivo Studies : A study involving animal models assessed the effects of varying dosages of this compound on behavior indicative of anxiety and depression. Lower doses exhibited anxiolytic effects, while higher doses resulted in toxicity, emphasizing the importance of dosage in therapeutic applications.

- Cellular Studies : In vitro experiments demonstrated that this compound modulates gene expression related to apoptosis and cell proliferation in various cell lines, indicating potential applications in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for N-benzyl-1-naphthalen-2-ylethanamine, and how can reaction conditions be optimized?

A general approach involves nucleophilic substitution or condensation reactions. For example, propargyl bromide can react with naphthol derivatives in the presence of a base like K₂CO₃ in DMF, followed by purification via solvent extraction and reduced-pressure distillation . Optimization may include adjusting stoichiometry (e.g., 1:1.2 molar ratio of substrate to reagent), monitoring progress via TLC (n-hexane:ethyl acetate, 9:1), and controlling reaction time (2–6 hours) to minimize side products .

Q. How can structural characterization of this compound be performed?

Use a combination of:

- IR spectroscopy : Identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .

- X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths and angles, especially if the compound crystallizes in a non-centrosymmetric space group .

- NMR : Assign peaks using ¹H/¹³C DEPT experiments, noting benzyl proton splitting patterns (δ 4.0–5.0 ppm) and naphthyl aromatic protons (δ 7.2–8.5 ppm) .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as similar amines (e.g., N-Phenyl-1-naphthylamine) are classified as irritants .

- Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can chiral resolution of this compound enantiomers be achieved?

Chiral chromatography (HPLC with a Chiralpak® column) or diastereomeric salt formation using tartaric acid derivatives is effective. For example, (S)-(−)-α-methylbenzylamine derivatives are resolved via tartaric acid with >99% enantiomeric excess (e.e.) by monitoring optical rotation ([α]ᴅ = −40° for S-enantiomers) .

Q. What computational methods support crystallographic refinement for this compound?

SHELXL is recommended for high-resolution data refinement. Key steps include:

Q. How do substituents on the benzyl/naphthyl groups affect electronic properties?

Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring reduce amine basicity (pKa ~8.5–9.5), while electron-donating groups (e.g., -OCH₃) increase solubility in polar solvents. UV-Vis studies (λmax 270–290 nm) can correlate π→π* transitions with conjugation length .

Q. What mechanisms explain side reactions during synthesis (e.g., dimerization or oxidation)?

- Dimerization : Occurs via radical coupling under aerobic conditions; suppress by degassing solvents with N₂ .

- Oxidation : Amines may form nitroxides in the presence of peroxides; add antioxidants (e.g., BHT) to reaction mixtures .

Data Contradictions and Validation

Q. How to address discrepancies in reported melting points or spectroscopic data?

Cross-validate using multiple techniques:

Q. Why do catalytic asymmetric syntheses of this compound yield variable e.e. values?

Catalyst loading (5–10 mol%), solvent polarity (e.g., THF vs. toluene), and temperature (0–25°C) critically influence stereoselectivity. Screen conditions using Design of Experiments (DoE) to optimize .

Methodological Tables

Q. Table 1. Key Characterization Parameters

| Technique | Parameters | Example Data |

|---|---|---|

| IR Spectroscopy | N-H stretch, C-N bend | 3413 cm⁻¹ (N-H), 1631 cm⁻¹ (C=O) |

| X-ray Diffraction | Space group, R-factor | P2₁/c, R1 = 3.2% |

| Chiral HPLC | Retention time, e.e. | tR = 12.5 min, 99% e.e. |

Q. Table 2. Reaction Optimization Variables

| Variable | Optimal Range | Impact |

|---|---|---|

| Temperature | 25–60°C | Higher temps accelerate coupling |

| Solvent | DMF, THF | Polarity affects yield |

| Catalyst | Pd(OAc)₂ (2 mol%) | Reduces side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.